Delta Opioid Receptor (DOR) Binding Affinity: Original HTS Hit Versus Downstream Optimized Lead — A 15-Fold Affinity Gap That Defines the Scaffold's Optimization Trajectory
This compound (designated Compound 1) was the original high-throughput screening hit from the Organon compound collection, displaying an IC₅₀ of 98 nM at the cloned human delta opioid receptor (DOR) [1]. Following a systematic parallel synthesis and optimization campaign, the most active tetrahydroisoquinoline sulphonamide analog (Compound 46) achieved an IC₅₀ of 6 nM — a 15-fold improvement [1]. The 98 nM affinity of Compound 1 establishes it as the validated starting scaffold from which all subsequent potency gains were derived, making it an indispensable reference standard for any laboratory seeking to reproduce or extend this chemical series [1]. In contrast, the structurally distinct clinical-stage DOR agonist SNC-80 (a basic amine-containing diarylmethylpiperazine) and TAN-67 (a morphinan-derived agonist) operate through entirely different pharmacophores and are not interchangeable for SAR studies based on this dihydroisoquinoline-phthalimide chemotype [1].
| Evidence Dimension | DOR binding affinity (IC₅₀) at cloned human δ-opioid receptor |
|---|---|
| Target Compound Data | IC₅₀ = 98 nM (Compound 1, original HTS hit) |
| Comparator Or Baseline | IC₅₀ = 6 nM (Compound 46, optimized tetrahydroisoquinoline sulphonamide lead) |
| Quantified Difference | 15-fold improvement from hit to optimized lead (98 nM → 6 nM) |
| Conditions | Cloned human DOR binding assay; Barn et al., Bioorg. Med. Chem. 2001, Table/Results section |
Why This Matters
This 15-fold affinity differential anchors the entire SAR landscape of the series; procurement of this exact hit compound is essential for any group conducting benchmark DOR binding assays, hit validation, or structure-based optimization of the dihydroisoquinoline-phthalimide scaffold.
- [1] Barn, D.R.; Caulfield, W.L.; Cottney, J.; McGurk, K.; Morphy, J.R.; Rankovic, Z.; Roberts, B. Parallel synthesis and biological activity of a new class of high affinity and selective delta-opioid ligand. Bioorg. Med. Chem. 2001, 9(10), 2609–2624. DOI: 10.1016/S0968-0896(01)00017-7. View Source
